Ethyl 4-amino-2-[(2-{[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]pyrimidine-5-carboxylate
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Overview
Description
ETHYL 4-AMINO-2-[({[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-AMINO-2-[({[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate with 2-(methoxycarbonyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-AMINO-2-[({[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
ETHYL 4-AMINO-2-[({[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-AMINO-2-[({[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-AMINO-2-THIOXO-1,2-DIHYDROPYRIMIDINE-5-CARBOXYLATE
- 2-(METHOXYCARBONYL)PHENYL ISOCYANATE
Uniqueness
ETHYL 4-AMINO-2-[({[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C17H18N4O5S |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
ethyl 4-amino-2-[2-(2-methoxycarbonylanilino)-2-oxoethyl]sulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H18N4O5S/c1-3-26-16(24)11-8-19-17(21-14(11)18)27-9-13(22)20-12-7-5-4-6-10(12)15(23)25-2/h4-8H,3,9H2,1-2H3,(H,20,22)(H2,18,19,21) |
InChI Key |
SCKJARKOHMIOGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
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